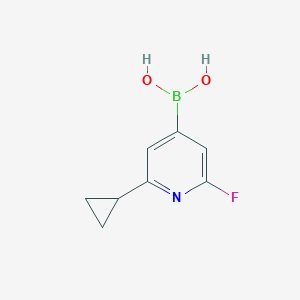
(2-Cyclopropyl-6-fluoropyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopropyl-6-fluoropyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C8H9BFNO2 and a molecular weight of 180.97 g/mol . This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyl-6-fluoropyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the Miyaura borylation reaction, which uses a palladium catalyst and a boron reagent such as bis(pinacolato)diboron . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and yield. These methods allow for precise control over reaction conditions and can be scaled up to produce large quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Cyclopropyl-6-fluoropyridin-4-yl)boronic acid is primarily involved in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and boron reagents (e.g., bis(pinacolato)diboron).
Conditions: Mild temperatures (25-80°C), inert atmosphere (e.g., nitrogen or argon), and solvents like toluene or ethanol.
Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
(2-Cyclopropyl-6-fluoropyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action for (2-Cyclopropyl-6-fluoropyridin-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate during the Suzuki-Miyaura coupling . This intermediate facilitates the transfer of the organic group from boron to palladium, leading to the formation of the desired carbon-carbon bond. The compound’s ability to form reversible covalent bonds with diols also makes it useful in biological applications, such as enzyme inhibition and molecular recognition .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- Cyclopropylboronic acid
Comparison: (2-Cyclopropyl-6-fluoropyridin-4-yl)boronic acid is unique due to its combination of a cyclopropyl group and a fluoropyridine moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules where specific reactivity and selectivity are required .
Propriétés
Formule moléculaire |
C8H9BFNO2 |
|---|---|
Poids moléculaire |
180.97 g/mol |
Nom IUPAC |
(2-cyclopropyl-6-fluoropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H9BFNO2/c10-8-4-6(9(12)13)3-7(11-8)5-1-2-5/h3-5,12-13H,1-2H2 |
Clé InChI |
NPRDYAJWZJAWQP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC(=C1)F)C2CC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















